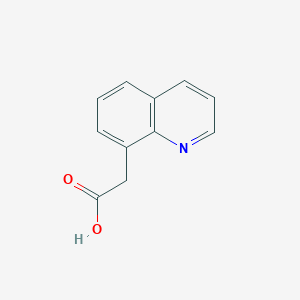

Quinolin-8-yl-acetic acid

Descripción

Significance of Quinoline Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic system composed of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. researchgate.net This structural motif is present in a wide array of biologically active compounds and functional materials. researchgate.netresearchgate.net

The history of quinoline dates back to 1834, when it was first isolated from coal tar. nih.gov A significant milestone in its research trajectory was the synthesis of the first synthetic antimalarial agent, pamaquine, an 8-aminoquinoline derivative, in 1920. jetir.org This discovery underscored the therapeutic potential of quinoline derivatives and catalyzed extensive research into this class of compounds. jetir.org Early investigations also revealed the presence of the quinoline nucleus in various natural alkaloids, such as those found in cinchona bark, which were used for their medicinal properties. researchgate.netjetir.org

The exploration of quinoline derivatives has evolved from simple modifications to the rational design of complex molecules with specific functionalities. Quinolin-8-yl-acetic acid and its analogues, such as (Quinolin-8-yloxy)acetic acid, have become important research targets due to their versatile chelating properties and the biological activities exhibited by their derivatives. arkat-usa.org The ability of the acetic acid moiety at the 8-position to coordinate with metal ions has opened up avenues for the development of novel metal complexes with unique chemical and physical properties. researchgate.net Furthermore, the core structure allows for further functionalization, leading to a wide range of derivatives with potential applications in various scientific fields. arkat-usa.orgresearchgate.net

Historical Context of Quinoline Derivatives in Research

Scope and Relevance of Research on this compound

The research surrounding this compound is broad and multifaceted, reflecting its importance as a versatile chemical scaffold.

The study of this compound and its derivatives is inherently interdisciplinary, spanning organic chemistry, medicinal chemistry, inorganic chemistry, and materials science. orientjchem.orguni-muenchen.de In medicinal chemistry, researchers are exploring its potential in the development of therapeutic agents. orientjchem.orgnih.govnih.gov In inorganic chemistry, the focus is on the synthesis and characterization of its metal complexes for applications in catalysis and as functional materials. researchgate.net The compound also serves as a key intermediate in the synthesis of more complex heterocyclic systems. mdpi.comnih.gov

Current and future research on this compound is directed towards several promising areas. One key avenue is the development of highly selective and potent bioactive compounds by leveraging computational and computer-aided drug design methods. benthamdirect.com Another emerging area is the synthesis of novel hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties to create multifunctional agents. nih.govacs.org Furthermore, the unique coordination chemistry of this compound is being explored for the creation of advanced materials with specific optical and electronic properties. mdpi.com The development of efficient and environmentally friendly "green" synthesis methods for quinoline derivatives is also a significant area of ongoing research. nih.gov

Propiedades

IUPAC Name |

2-quinolin-8-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXDDZQNKIORGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585421 | |

| Record name | (Quinolin-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152150-04-4 | |

| Record name | (Quinolin-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-8-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Quinolin-8-yl-acetic Acid

Established Synthetic Routes to Quinolin-8-yl-acetic Acid

The synthesis of this compound, a molecule characterized by a C-C bond between the quinoline core and the acetic acid side chain, can be achieved through several strategic approaches. These methods range from direct functionalization of the quinoline ring to the derivatization of pre-functionalized precursors.

Alkylation and Acylation Reactions in Quinoline Functionalization

Direct functionalization of the quinoline nucleus via alkylation or acylation reactions represents a straightforward approach to introduce the acetic acid moiety at the C-8 position. Modern C-H activation/functionalization techniques are particularly relevant in this context. For instance, palladium-catalyzed reactions have been shown to selectively activate the C-H bond at the C-8 position of quinoline N-oxides, allowing for subsequent acylation. rsc.org This regioselectivity is crucial for the synthesis of the desired isomer.

Another strategy involves a two-step process starting with a Friedel-Crafts reaction. For example, quinoline can be acylated at the 8-position with reagents like ethyl chloroformate in the presence of a Lewis acid such as AlCl₃. The resulting ethyl quinoline-8-carboxylate can then be subjected to further chemical modifications to yield the acetic acid side chain. A similar approach involves the introduction of an ethyl group at the 8-position, followed by selective oxidation using reagents like selenium dioxide (SeO₂) to form the corresponding acetaldehyde, which can be further oxidized to the carboxylic acid. The nitrogen atom within the quinoline ring can influence the reactivity and regioselectivity of these electrophilic substitution reactions. orientjchem.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials, offer an efficient and atom-economical pathway to complex molecular scaffolds. beilstein-journals.org While direct MCRs for the synthesis of this compound are not extensively documented, these methodologies are widely used to construct the core quinoline ring system and its complex derivatives. beilstein-journals.orgajol.inforsc.orgrsc.org

A notable example demonstrates the power of MCRs in synthesizing complex acetic acid-bearing quinoline analogues. A telescoped multicomponent reaction of 8-hydroxyquinoline, an arylglyoxal (like 4-methoxyphenylglyoxal), and Meldrum's acid has been developed to produce furo[3,2-h]quinolin-3-yl)acetic acid derivatives. researchgate.netmdpi.com This process involves the initial condensation of the components, followed by an intramolecular cyclization, showcasing a sophisticated application of MCRs for creating functionalized quinoline-based acetic acids. mdpi.com

Table 1: Example of Multicomponent Reaction for a Quinoline Acetic Acid Derivative mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| 8-Hydroxyquinoline | 4-Methoxyphenylglyoxal | Meldrum's acid | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | 68% |

Derivatization from 8-Hydroxyquinoline Precursors

The most widely reported method for synthesizing acetic acid derivatives of 8-hydroxyquinoline involves the derivatization of the phenolic hydroxyl group. This route yields the structural isomer (Quinolin-8-yloxy)acetic acid , where the acetic acid moiety is linked to the quinoline ring via an ether (C-O-C) bond, as opposed to the direct C-C bond in this compound.

The primary method employed is the Williamson ether synthesis. This involves the reaction of 8-hydroxyquinoline, or its substituted analogues, with a haloacetic acid ester, such as ethyl chloroacetate or methyl bromoacetate, in the presence of a base like potassium carbonate (K₂CO₃). arkat-usa.orgscirp.orgresearchgate.net The reaction is typically carried out in a polar aprotic solvent like acetone. scirp.orgresearchgate.net The resulting ester, for instance, ethyl (quinolin-8-yloxy)acetate, is then hydrolyzed to the corresponding carboxylic acid, (quinolin-8-yloxy)acetic acid, often using a base like lithium hydroxide (LiOH) followed by acidification. scirp.org

Table 2: Synthesis of (Quinolin-8-yloxy)acetic Acid and Analogues from 8-Hydroxyquinoline Precursors

| 8-Hydroxyquinoline Precursor | Reagent | Base | Intermediate Product | Hydrolysis Condition | Final Product | Reference |

| 5-Chloro-8-hydroxyquinoline | Methyl bromoacetate | K₂CO₃ | (5-Chloroquinolin-8-yloxy)acetic acid methyl ester | LiOH·H₂O, then HCl | (5-Chloroquinolin-8-yloxy)acetic acid | scirp.org |

| 8-Hydroxyquinoline | Ethyl chloroacetate | K₂CO₃ | Ethyl (quinolin-8-yloxy)acetate | - | - | arkat-usa.orgresearchgate.net |

Synthesis of this compound Derivatives and Analogues

The carboxylic acid functional group of this compound and its isomer is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Modifications at the Acetic Acid Moiety

The carboxylic acid group readily undergoes classic transformations such as esterification and amidation. vulcanchem.com These reactions are fundamental for creating libraries of compounds for various research applications.

Esterification: The synthesis of esters, such as methyl or ethyl esters, is typically achieved either by direct esterification of the carboxylic acid under acidic conditions or, more commonly, as the final step in the synthetic sequence leading to the acid itself (as seen in Section 2.1.3). scirp.org For example, (5-chloro-quinolin-8-yloxy)acetic acid methyl ester is synthesized directly from 5-chloro-8-hydroxyquinoline and methyl bromoacetate. scirp.org

Amidation: Amidation reactions expand the chemical diversity of quinoline-based acetic acids. A common transformation is the reaction of the corresponding ester with hydrazine hydrate to form the acetohydrazide derivative. arkat-usa.orgresearchgate.net For instance, ethyl (quinolin-8-yloxy)acetate is refluxed with hydrazine hydrate in ethanol to yield 2-(quinolin-8-yloxy)acetohydrazide. arkat-usa.orgresearchgate.net This hydrazide can then serve as a key intermediate for the synthesis of more complex structures, such as Schiff bases, by condensation with various aldehydes. researchgate.net

Table 3: Esterification and Amidation of (Quinolin-8-yloxy)acetic Acid Moiety

| Starting Material | Reagent | Reaction Type | Product | Reference |

| (5-Chloro-8-hydroxyquinoline) | Methyl bromoacetate | Esterification | (5-Chloroquinolin-8-yloxy)acetic acid methyl ester | scirp.org |

| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate | Amidation (Hydrazide formation) | 2-(Quinolin-8-yloxy)acetohydrazide | arkat-usa.orgresearchgate.net |

| 2-(Quinolin-8-yloxy)acetohydrazide | Various aldehydes | Amidation (Schiff base formation) | N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides | researchgate.net |

Introduction of Halogenated Acetate Structures

The synthesis of halogenated derivatives of this compound often begins with the corresponding 8-hydroxyquinoline. For instance, (5-chloroquinolin-8-yloxy)acetic acid is synthesized from 5-chloro-8-hydroxyquinoline. scirp.org The process involves the reaction of 5-chloro-8-hydroxyquinoline with methyl bromoacetate in the presence of potassium carbonate in acetone, which yields the methyl ester. scirp.org Subsequent hydrolysis of the ester using lithium hydroxide in a mixture of THF, methanol, and water affords the desired (5-chloroquinolin-8-yloxy)acetic acid. scirp.org

A similar strategy is employed for the synthesis of other halogenated quinolin-8-yloxy acetic acid esters. For example, the etherification of various substituted quinolin-8-ols with ethyl chloroacetate in the presence of potassium carbonate and dry acetone produces a range of 2-(quinolin-8-yloxy) acetic acid ethyl esters. researchgate.net These esters can then be hydrolyzed to their corresponding carboxylic acids. researchgate.net

Substitutions on the Quinoline Ring System

Halogenation Strategies

The direct halogenation of the quinoline ring in compounds related to this compound is a key strategy for introducing functional handles for further diversification. The 8-aminoquinoline group can act as a directing group, facilitating selective C-H bond functionalization. rsc.org For instance, iron(III)-catalyzed C-5 halogenation of 8-amidoquinolines can be achieved using N-halosuccinimide (NXS) or molecular halogens (X2) as the halogenating agent in water. rsc.orgmdpi.com The addition of a long-chain carboxylic acid can improve the yield, potentially by acting as a phase transfer catalyst. rsc.orgmdpi.com

Metal-free protocols have also been developed for the regioselective C5–H halogenation of 8-substituted quinolines. rsc.org These methods often utilize inexpensive and atom-economical reagents like trihaloisocyanuric acid and can be performed under mild conditions, such as at room temperature and open to the air. rsc.org

The synthesis of 5,7-dihalo-8-hydroxyquinolines, which can be precursors to corresponding acetic acid derivatives, is also well-established. For example, the bromination of 8-hydroxyquinoline can lead to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org

Introduction of Alkyl and Aryl Moieties

The introduction of alkyl and aryl groups onto the quinoline ring system can be achieved through various cross-coupling reactions. Palladium-catalyzed C-H arylation is a powerful tool for this purpose. For example, using an 8-aminoquinoline directing group, the β-arylation of carboxylic acid derivatives can be accomplished. acs.org The reaction typically employs a palladium acetate catalyst, an aryl iodide coupling partner, and a base. acs.orgnih.gov This methodology allows for the incorporation of a wide range of aryl and heteroaryl groups. acs.org

Similarly, palladium-catalyzed alkylation of sp3 C-H bonds in 8-aminoquinoline amides can be performed using alkyl iodides or benzyl bromides in the presence of a palladium catalyst and a base. nih.gov

The C8-selective arylation of quinoline N-oxides has also been reported using palladium catalysis in acetic acid. acs.org The resulting 8-arylquinoline N-oxides can be further functionalized. For instance, the N-O bond can be reduced, or the C2 position can be modified. acs.org

Heterocyclic Ring Fusions

The quinoline scaffold of this compound can be extended through the fusion of additional heterocyclic rings. For instance, pyrano[3,2-h]quinolone derivatives have been synthesized. mdpi.com Another example involves the synthesis of furo[3,2-h]quinoline derivatives. The reaction of 8-hydroxyquinoline with 4-methylglyoxal and Meldrum's acid, followed by intramolecular cyclization in refluxing acetic acid, yields 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com

The synthesis of quinoline-fused triazolo-azepine and triazolo-oxepine derivatives has been achieved through a multi-step sequence starting from 2-chloro-3-formylquinoline. rsc.org This involves reductive amination, N-propargylation, a 'click' reaction to form a triazole, and finally a palladium-catalyzed C-H functionalization at the C-5 position of the triazole to form the fused seven-membered ring. rsc.org

Hybrid Conjugates and Complex Architectures

This compound and its derivatives serve as building blocks for the construction of more complex molecules and hybrid conjugates. For example, 8-aminoquinolines, which are structurally related to the parent amine of this compound, have been conjugated with amino acids. acs.org

Hybrid molecules incorporating quinoline and sulfonamide moieties have also been synthesized. mdpi.com These are typically prepared by the acylation of 8-aminoquinoline with a sulfonyl chloride, followed by complexation with a metal ion. mdpi.com

Furthermore, quinoline-biphenyl hybrids have been synthesized via Suzuki cross-coupling reactions, where a triflate derivative of a hydroxyquinoline is coupled with a boronic acid. e-century.us

Stereoselective Synthesis and Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest. Axially chiral quinoline derivatives are of particular importance. csic.esresearchgate.net An atroposelective iridium-catalyzed dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes has been reported. csic.esresearchgate.net This reaction involves a transfer hydrogenative coupling of allyl acetate, which installs both central and axial chirality with high diastereoselectivity and enantiomeric excess. csic.esresearchgate.net The racemization of the aldehyde substrate is facilitated by a transient Lewis acid-base interaction between the quinoline nitrogen and the aldehyde carbonyl group. csic.es

While direct stereoselective syntheses starting from this compound are less commonly reported, the principles demonstrated in the synthesis of related chiral quinoline structures provide a foundation for future work in this area.

Q & A

Basic: What are the validated synthetic routes for Quinolin-8-yl-acetic acid, and how can researchers ensure reproducibility?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or coupling reactions between quinoline derivatives and acetic acid precursors. For reproducibility:

- Documentation : Include detailed stoichiometry, solvent systems, and temperature gradients in experimental protocols .

- Characterization : Use NMR (e.g., , ) and HPLC to confirm purity (>95%) and structural integrity. Cross-reference with IR spectra for functional group validation .

- Batch Consistency : Report yields across multiple synthesis batches to identify variability sources (e.g., catalyst degradation) .

Basic: Which analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Validate methods using spike-recovery experiments in plasma or tissue homogenates .

- Mass Spectrometry : LC-ESI-MS/MS improves sensitivity for trace quantification (LOD < 10 nM). Calibrate with deuterated internal standards to correct matrix effects .

- Fluorescence Assays : If functionalized as a probe (e.g., zinc sensing), optimize excitation/emission wavelengths (e.g., 350/450 nm) and validate selectivity via competition assays with divalent cations .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound for metal ions?

Methodological Answer:

Discrepancies often arise from experimental conditions. To address:

- Comparative Studies : Replicate assays under uniform pH, ionic strength, and temperature. For example, zinc affinity (logK) varies significantly at pH 5 vs. 7.4 .

- Computational Modeling : Use DFT or molecular docking to predict binding modes. Compare with crystallographic data (if available) to validate coordination geometry .

- Error Analysis : Quantify instrument-specific biases (e.g., fluorescence quenching in UV-Vis vs. ITC measurements) .

Advanced: What strategies optimize this compound’s stability in long-term pharmacological studies?

Methodological Answer:

- Degradation Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via HRMS .

- Formulation : Use lyophilization or encapsulation in PEGylated liposomes to reduce hydrolysis. Confirm stability via circular dichroism (CD) if chirality is critical .

- Storage Protocols : Recommend inert atmosphere (N) storage at -80°C for stock solutions, with aliquots to freeze-thaw cycles .

Advanced: How to design experiments assessing this compound’s role in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure IC values using Michaelis-Menten kinetics. Compare and shifts in presence/absence of the compound .

- Structural Analysis : Pair inhibition data with X-ray crystallography or Cryo-EM to map binding sites. Mutagenesis studies can confirm critical residues .

- Controls : Include known inhibitors (positive controls) and DMSO-only treatments (negative controls) to isolate compound-specific effects .

Advanced: What computational approaches predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Modeling : Use QSPR models to estimate logP (partition coefficient), BBB permeability, and CYP450 metabolism. Validate with in vitro Caco-2 assays .

- MD Simulations : Simulate blood-brain barrier penetration over 100-ns trajectories. Analyze free-energy profiles for passive diffusion vs. active transport .

- Toxicity Prediction : Apply tools like ProTox-II to flag hepatotoxicity risks, corroborated by in vitro hepatocyte viability assays .

Basic: How should researchers address solubility challenges in in vitro assays with this compound?

Methodological Answer:

- Solvent Screening : Test DMSO, ethanol, or cyclodextrin-based vehicles. Ensure final solvent concentration ≤1% (v/v) to avoid cellular toxicity .

- pH Adjustment : Use buffered solutions (PBS, pH 7.4) or co-solvents (e.g., Tween-80) for weakly acidic compounds. Measure solubility via nephelometry .

- Sonication : Apply brief sonication (5–10 sec pulses) to disperse aggregates, followed by dynamic light scattering (DLS) to confirm monodispersity .

Advanced: What evidence supports this compound’s dual role as a fluorophore and chelator?

Methodological Answer:

- Spectroscopic Validation : Perform fluorescence titrations with metal ions (Zn, Cu). A bathochromic shift or quenching indicates chelation .

- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio) and calculate binding constants via Benesi-Hildebrand plots .

- Competitive Binding : Test against EDTA or TPEN to confirm reversibility. Use confocal microscopy for intracellular metal imaging applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.